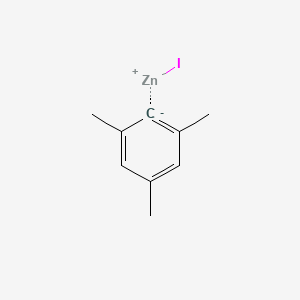

2,4,6-Trimethylphenylzinc iodide, 0.5M in tetrahydrofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

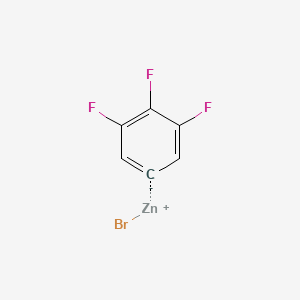

2,4,6-Trimethylphenylzinc iodide, 0.50 M in tetrahydrofuran (THF) is a chemical compound with the CAS Number: 718628-26-3 . It has a molecular weight of 311.48 . The compound is stored in a refrigerator and is shipped at room temperature . It is a liquid form .

Molecular Structure Analysis

The IUPAC name of the compound is iodo (mesityl)zinc . The InChI code is 1S/C9H11.HI.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q;;+1/p-1 . The InChI key is PVYHPVJSBOYSMZ-UHFFFAOYSA-M .It has a physical form of liquid . The storage temperature is in a refrigerator and the shipping temperature is at room temperature .

Applications De Recherche Scientifique

Reactivity and Synthesis

- The use of tetrahydrofuran (THF) as a solvent in chemical reactions is well-documented. For instance, the synthesis of complex organic compounds often involves the use of THF due to its ability to solvate a wide range of organic molecules, facilitating reactions such as metalation, halogen exchange, and the formation of Grignard reagents (Wismach et al., 2014).

Applications in Materials Science

- Tetrahydrofuran has been used in the preparation of novel materials, such as the synthesis of colorimetric iodide recognition and sensing mechanisms using citrate-stabilized core/shell Cu@Au nanoparticles. This demonstrates the solvent's utility in nanomaterials synthesis and the development of sensors (Zhang et al., 2011).

Organic Synthesis Enhancements

- THF is a critical solvent in the one-pot synthesis of organic compounds, such as the creation of 2-allyl-2H-chromenes via trimethylsilyl iodide mediated synthesis. This highlights THF's role in facilitating complex organic transformations and enhancing reaction conditions (Padhi et al., 2015).

Catalysis and Reaction Mechanisms

- The role of THF in catalyzing reactions, such as the ortho-C-H hydroxyalkylation/methylation of aryl iodides, is significant. This showcases the solvent's versatility in promoting palladium/norbornene cooperative catalysis and expanding the toolbox for organic synthesis (Zhang et al., 2022).

Analytical and Electrochemical Applications

- The use of THF in the development of iodide selective sensors and electrodes demonstrates its utility in analytical chemistry. For example, the modification of carbon nanotubes for the potentiometric determination of iodide species highlights THF's role in the preparation of sensitive and selective detection systems (Ghaedi et al., 2015).

Safety and Hazards

The safety information includes several hazard statements: H225, H302, H314, H335, H351 . The precautionary statements include P210, P222, P223, P231, P232, P233, P240, P241, P242, P243, P261, P264, P270, P280, P301, P301, P312, P330, P363, P370, P378, P405 . The signal word is “Danger” and the pictograms include GHS02, GHS05, GHS07, GHS08 .

Propriétés

IUPAC Name |

iodozinc(1+);1,3,5-trimethylbenzene-6-ide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.HI.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTXDDRKMABYLS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[C-]C(=C1)C)C.[Zn+]I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trimethylphenylzinc iodide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one, 90%](/img/structure/B6333646.png)

![2-Oxaspiro[3.4]octan-6-one](/img/structure/B6333654.png)

![[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B6333667.png)

![2-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333747.png)

![3-[(1-Piperidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333760.png)